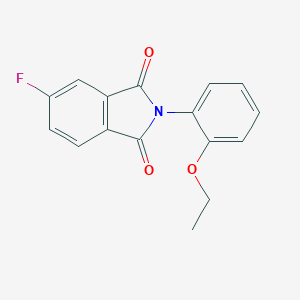![molecular formula C18H19FN4O B258761 N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as BFP, is a chemical compound that has been studied for its potential use in scientific research. BFP is a pyrazolo[1,5-a]pyrimidine derivative that has been shown to have potent activity against certain enzymes and receptors in the body.
作用機序
The mechanism of action of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its ability to bind to specific targets in the body, such as c-Met and the 5-HT1A receptor. By binding to these targets, N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is able to inhibit their activity, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide are diverse and depend on the specific targets that it binds to. For example, inhibition of c-Met activity by N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of the 5-HT1A receptor by N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to result in anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its selectivity for specific targets in the body. This allows researchers to study the effects of inhibiting these targets without affecting other unrelated processes in the body. However, one limitation of using N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential area of study is the development of more efficient synthesis methods for the compound. Another area of research is the identification of additional targets for N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide, which could expand its potential applications in scientific research. Finally, further studies on the biochemical and physiological effects of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide could lead to the development of new therapies for a variety of diseases and disorders.
合成法
The synthesis of N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-N-ethyl-2-aminobenzamide. This intermediate is then reacted with 7-methyl-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to form N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide. The overall yield of this synthesis method is around 30%.
科学的研究の応用
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential use in scientific research due to its ability to selectively inhibit certain enzymes and receptors in the body. Specifically, N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of the enzyme c-Met, which is involved in cell growth and survival. N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have activity against the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
特性
製品名 |
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
分子式 |
C18H19FN4O |
分子量 |
326.4 g/mol |
IUPAC名 |
N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H19FN4O/c1-3-4-9-20-18(24)16-11-17-21-15(10-12(2)23(17)22-16)13-5-7-14(19)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24) |
InChIキー |
CIYUGJQHGZSRQP-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C |
正規SMILES |
CCCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)



![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)




![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
